Tectoridin
Description
Significance of Isoflavone (B191592) Research in Natural Product Chemistry and Pharmacology
Isoflavones represent a significant subclass within the broader category of flavonoids, which are ubiquitous polyphenolic compounds found in the plant kingdom. Research into isoflavones holds considerable significance in natural product chemistry and pharmacology due to their diverse structures and a wide array of reported biological activities. Unlike other flavonoids, isoflavones are primarily found in legumes (Fabaceae), making them particularly relevant in the study of plants important for both animal feed and human nutrition. oaepublish.comnih.gov
The interest in the biological activity of isoflavones was initially sparked by observations of their effects on animal fertility, such as the "clover disease" in sheep caused by isoflavones in Trifolium subterraneum. oaepublish.com This historical context highlights the early recognition of the pharmacological potential of these compounds. In contemporary research, isoflavones are recognized for their potential roles in various health applications, including anticancer, antidiabetic, anti-HIV, and antimicrobial activities. nih.gov Chemical modifications of the isoflavone scaffold are also being explored to enhance their bioactivity. nih.gov The study of isoflavones contributes to the understanding of phytochemicals with pleiotropic activities and their potential exploitation in healthcare, extending beyond the concept of selectively targeted drugs. oaepublish.comresearchgate.net
Historical Context and Evolution of Tectoridin Research
This compound is identified as the 7-glucoside of tectorigenin (B1682738), an O-methylated isoflavone. wikipedia.orgwikipedia.org Its presence has been noted in various plant species, including Pueraria thunbergiana (East Asian arrowroot), Iris tectorum, and Belamcanda chinensis (leopard lily). wikipedia.orgwikipedia.orgwikidata.org The historical context of this compound research is intertwined with the investigation of these plant sources and their traditional uses. Early studies focused on the isolation and structural elucidation of this compound and its aglycone, tectorigenin.
The evolution of this compound research has progressed from initial identification and characterization to more in-depth investigations into its biological properties and potential mechanisms of action. As analytical techniques have advanced, so has the ability to isolate, separate, and identify this compound from complex plant matrices. researchgate.netbenthamdirect.com The recognition of this compound as an isoflavone glycoside has also led to studies on its metabolism, particularly the conversion to its aglycone, tectorigenin, by gut microbiota, which can influence its biological activity. taylorandfrancis.comsci-hub.se The historical progression reflects a broader trend in natural product research, moving from basic phytochemical analysis to exploring the pharmacological significance of isolated compounds.
Scope and Objectives of Current this compound Academic Inquiry
Current academic inquiry into this compound is broad, encompassing its chemical properties, biological activities, and potential applications. The scope of research includes investigating its effects in various in vitro and in vivo models to understand its pharmacological potential. Objectives often focus on elucidating the molecular mechanisms underlying its observed activities.
Specific objectives in contemporary this compound research include exploring its anti-inflammatory, antioxidant, anti-platelet, anti-angiogenic, hepatoprotective, anti-tumor, estrogenic, and hypoglycemic effects. researchgate.netbenthamdirect.com Researchers are also investigating its impact on specific biological targets and signaling pathways, such as the TLR4-NF-κB/NLRP3 pathway in inflammation and the PI3K/Akt/mTOR pathway in the context of ischemic stroke. taylorandfrancis.comnih.gov The metabolic fate of this compound, including its biotransformation by gut microbiota into potentially more active metabolites like tectorigenin or 6-hydroxygenistein, remains an important area of study. taylorandfrancis.com Furthermore, analytical methods for the isolation, separation, and identification of this compound continue to be refined. researchgate.netbenthamdirect.com The overarching objective is to gain a comprehensive understanding of this compound's properties and potential therapeutic value based on rigorous scientific investigation.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-hydroxy-3-(4-hydroxyphenyl)-6-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O11/c1-30-21-13(32-22-20(29)19(28)17(26)14(7-23)33-22)6-12-15(18(21)27)16(25)11(8-31-12)9-2-4-10(24)5-3-9/h2-6,8,14,17,19-20,22-24,26-29H,7H2,1H3/t14-,17-,19+,20-,22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNOURESJATUGPN-UDEBZQQRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1O)C(=O)C(=CO2)C3=CC=C(C=C3)O)OC4C(C(C(C(O4)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2C(=C1O)C(=O)C(=CO2)C3=CC=C(C=C3)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70209982 | |
| Record name | Shekanin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70209982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
611-40-5 | |
| Record name | Tectoridin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=611-40-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Shekanin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611405 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Shekanin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70209982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 611-40-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TECTORIDIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/968X515NZH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Isolation, Elucidation, and Biosynthesis of Tectoridin
Advanced Methodologies for Tectoridin Isolation and Purification from Botanical Sources
Obtaining pure this compound from botanical sources relies on sophisticated separation techniques that can effectively isolate this specific isoflavone (B191592) glycoside from a multitude of other plant compounds.
Chromatographic Techniques in this compound Separation
Chromatographic methods are fundamental to the isolation and purification of this compound. Various techniques have been employed to achieve high purity levels. High-performance liquid chromatography (HPLC) is a widely used method, often coupled with detectors like UV or mass spectrometry for identification and quantification. oup.comresearchgate.net Preparative HPLC, including two-dimensional systems with column switching technology, has been utilized for the isolation and purification of isoflavonoids, including this compound, from sources like Rhizoma Belamcandae. nih.gov
Other chromatographic approaches mentioned in the isolation of isoflavonoids from plants, which would be applicable to this compound given its flavonoid nature, include silica (B1680970) gel, ODS (octadecyl silica), and Sephadex LH-20 chromatography. researchgate.netunimi.it Sephadex LH-20, a size-exclusion chromatography medium, has been specifically documented for the purification of this compound from sources such as Maackia amurensis bark. unimi.it Hot-high pressure solvent extraction using water and ethanol (B145695) has also been explored as a method for extracting this compound and tectorigenin (B1682738) from plants like the rhizomes of Belamcanda chinensis, demonstrating the potential for improved yields and shorter extraction times compared to classical methods. google.com
Spectroscopic Approaches for this compound Structure Elucidation
The definitive determination of this compound's chemical structure is achieved through a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D and 2D techniques such as HMQC, HMBC, and NOESY, is crucial for mapping the carbon-hydrogen framework and determining the spatial arrangement of atoms. acs.orgtandfonline.comtandfonline.commdpi.com Mass spectrometry (MS), particularly coupled with chromatography (e.g., LC-MS), provides information on the molecular weight and fragmentation pattern, aiding in the identification and confirmation of the compound's structure. oup.comresearchgate.nettandfonline.comtandfonline.com Ultraviolet (UV) and Infrared (IR) spectroscopy also contribute to structural elucidation by providing information about the chromophores and functional groups present in the this compound molecule. tandfonline.comtandfonline.comresearchgate.netresearchgate.net
For instance, the structure of this compound metabolites, including tectorigenin-7-O-β-D-glucuronide, has been elucidated using UV, IR, mass spectrometry, and NMR experiments. tandfonline.comtandfonline.com Spectroscopic methods, alongside isothermal titration calorimetry, have also been used to investigate the interaction of this compound with proteins like FTO. researchgate.net
Biosynthetic Pathways and Precursors of this compound in Medicinal Plants
This compound, like other isoflavonoids, is synthesized in plants through the phenylpropanoid pathway, a central metabolic route that produces a variety of secondary metabolites. encyclopedia.pubfrontiersin.orgnih.govmdpi.comnih.govnih.gov The biosynthesis of isoflavonoids branches off from the general flavonoid pathway. encyclopedia.pubfrontiersin.orgnih.govmdpi.comnih.gov
The initial steps involve the conversion of phenylalanine (derived from the shikimate pathway) to cinnamic acid, followed by hydroxylation to p-coumarate, and then formation of p-coumaroyl-CoA. encyclopedia.pubmdpi.com Chalcone (B49325) synthase (CHS) and chalcone reductase (CHR) catalyze the condensation of p-coumaroyl-CoA with malonyl-CoA to form chalcones, such as isoliquiritigenin. encyclopedia.pubmdpi.com Chalcone isomerase (CHI) then converts these chalcones into flavanones, like naringenin (B18129) and liquiritigenin. encyclopedia.pubmdpi.com
The key step in isoflavonoid (B1168493) biosynthesis is catalyzed by isoflavone synthase (IFS), a cytochrome P450 enzyme, which catalyzes an aryl migration of the B-ring from the C-2 to the C-3 position of the flavanone (B1672756) precursor (e.g., naringenin or liquiritigenin), forming a 2-hydroxyisoflavanone (B8725905). frontiersin.orgnih.govmdpi.comnih.gov This unstable intermediate is then dehydrated by 2-hydroxyisoflavanone dehydratase (HID) to produce the basic isoflavone skeleton, such as genistein (B1671435) or daidzein. frontiersin.orgnih.govmdpi.com
This compound is a glycoside of tectorigenin. Tectorigenin itself is an O-methylated isoflavone. nih.govwikipedia.org Methylation, hydroxylation, and glycosylation are common modification reactions in the isoflavonoid pathway, influencing the final structure and properties of the compounds. encyclopedia.pub Glycosylation, specifically the attachment of a glucose moiety, is catalyzed by UDP-glycosyltransferases (UGTs). encyclopedia.pubmdpi.com In the case of this compound, a glucose unit is attached at the 7-hydroxyl position of tectorigenin. wikipedia.org Therefore, the biosynthesis of this compound involves the core phenylpropanoid and isoflavonoid pathways, leading to the formation of tectorigenin, followed by glycosylation at the 7-OH position.
Microbial Biotransformation and Production of this compound
While plants are the primary natural source of this compound, microbial biotransformation plays a significant role in its metabolism and can potentially be explored for its production or the production of its derivatives. Human intestinal bacteria, for instance, are known to metabolize this compound. taylorandfrancis.comnih.govscielo.brjst.go.jppharm.or.jp This biotransformation often involves the hydrolysis of the glycosidic linkage, converting this compound into its aglycone, tectorigenin. taylorandfrancis.comnih.govscielo.brjst.go.jppharm.or.jp This hydrolysis is typically catalyzed by β-glucosidase enzymes produced by the bacteria. scielo.brresearchgate.net
Studies have shown that various bacterial strains, including Peptostreptococcus productus, Lactobacillus, and Bifidobacterium species, can transform this compound. taylorandfrancis.comnih.govscielo.brjst.go.jpresearchgate.net Peptostreptococcus productus has been shown to metabolize this compound to 6-hydroxygenistein, involving O-demethylation and glycosidic linkage hydrolysis. taylorandfrancis.comnih.govmdpi.com Lactobacillus reuteri and Bifidobacterium adolescentis have demonstrated high bioconversion rates of this compound to tectorigenin due to their β-glucosidase activity. scielo.brresearchgate.net
Microbial biotransformation can lead to the formation of metabolites with potentially altered or enhanced biological activities compared to the parent compound. taylorandfrancis.comnih.gov For example, tectorigenin, the aglycone of this compound, has been reported to exhibit more potent activities in some cases. taylorandfrancis.compharm.or.jp
While the primary focus in research has been on the microbial metabolism of this compound by gut flora, the potential for using microbial systems for the controlled production or modification of this compound or its related isoflavonoids through fermentation or enzymatic reactions is an area of ongoing interest in the field of natural product synthesis and biotechnology.
Chemical Synthesis and Structural Modification of Tectoridin and Its Analogs
Strategies for the Total Synthesis of Tectoridin and Tectorigenin (B1682738)
The total synthesis of natural products like this compound and its aglycone, tectorigenin, is a key area of organic chemistry that allows for the production of these compounds and the exploration of novel synthetic methodologies. scripps.eduwikipedia.org Tectorigenin can be obtained through the hydrolysis of this compound. mdpi.comnih.gov An acid hydrolysis method using 3% HCl in a methanol (B129727)/water mixture at 85 °C under reflux for 4 hours has been reported to yield tectorigenin with approximately 37.5% yield. mdpi.comnih.gov
De novo synthesis routes for tectorigenin have also been explored. Early attempts faced challenges, often resulting in mixtures of tectorigenin and its isomer, ψ-tectorigenin. mdpi.comnih.govtandfonline.comresearchgate.net Isomerization of ψ-tectorigenin into tectorigenin can be catalyzed under alkaline conditions. mdpi.comnih.govresearchgate.net More recent strategies for the total synthesis of this compound and related isoflavone (B191592) glucosides have been reported. One approach involves regioselective halogenation, followed by methanolysis to introduce a methoxy (B1213986) group into the isoflavone framework, and a stereoselective glycosidation promoted by phase-transfer catalysis to form the glycosidic bond. acs.orgacs.org This strategy allows for the divergent synthesis of different isoflavone glucosides, including this compound, from common intermediates. acs.org Another reported method for tectorigenin synthesis involves a Hoesch reaction between 2,4,6-trihydroxyanisole and 4-hydroxyphenylacetonitrile to form a deoxybenzoin (B349326) intermediate, which is then reacted with methanesulfonyl chloride. tandfonline.comresearchgate.net This reaction initially yields a mixture of tectorigenin and ψ-tectorigenin, with the latter being isomerized to tectorigenin under alkaline conditions. tandfonline.comresearchgate.net
Derivatization of this compound for Enhanced Bioactivity and Modulated Pharmacological Profiles
Chemical derivatization of natural products is a common strategy to improve their properties, such as solubility, stability, and bioactivity. researchgate.netfrontiersin.orgnih.gov this compound has been subjected to derivatization to explore enhanced biological effects and altered pharmacological profiles. mdpi.comtandfonline.comresearchgate.netresearchgate.net
Synthesis of Glycosidic and Sulfated Derivatives of this compound
Glycosylation and sulfation are two types of modifications that can significantly impact the biological activities and pharmacokinetic properties of flavonoids. mdpi.comresearchgate.netfrontiersin.orgresearchgate.netresearchgate.netnih.gov The synthesis of glycosidic derivatives of this compound involves the attachment of sugar moieties to the aglycone tectorigenin. While this compound itself is a glucoside, other glycosidic forms can be synthesized. Enzymatic methods using retaining glycosidases can be employed for the synthesis of natural and novel glycosides, utilizing flavonoid glycosides as glycosyl donors. researchgate.netresearchgate.net Engineered glycosidases can also be used with chemically synthesized activated glycosyl donors. researchgate.netresearchgate.net
Sulfated derivatives, such as tectorigenin sodium sulfonate, have also been synthesized. researchgate.netsciepub.com Studies have shown that tectorigenin sodium sulfonate exhibits enhanced antioxidant activity compared to tectorigenin and this compound, and its water solubility is significantly increased. researchgate.net
Exploration of Novel this compound Analogs and Conjugates
The exploration of novel this compound analogs and conjugates involves modifying the core isoflavone structure or attaching this compound to other molecules to create compounds with potentially improved or targeted biological activities. This can include alterations to the substitution patterns on the A and B rings, modifications to the sugar moiety in glycosidic derivatives, or conjugation with polymers or targeting ligands. While specific details on the synthesis of novel this compound conjugates were not extensively found in the provided context, the general principle of creating analogs and conjugates is a standard approach in medicinal chemistry to optimize the properties of lead compounds. researchgate.netmdpi.com
Structure-Activity Relationship (SAR) Studies of this compound and its Derivatives
Structure-Activity Relationship (SAR) studies aim to establish a correlation between the chemical structure of a compound and its biological activity. ic.ac.ukwikipedia.orgmdpi.com These studies are essential for identifying key structural features (pharmacophores) responsible for the observed biological effects and guiding the design of more potent and selective derivatives. ic.ac.ukwikipedia.orgmdpi.commdpi.comslideshare.netnih.gov
Elucidation of Key Pharmacophores and Structural Determinants for Biological Effects
Pharmacophores are the minimal set of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target and to trigger its biological response. ic.ac.ukmdpi.comslideshare.netnih.gov Elucidating the key pharmacophores of this compound and its derivatives involves identifying which parts of the molecule are crucial for its various biological activities, such as anti-inflammatory, antioxidant, or anti-cancer effects. acs.orgselleckchem.comresearchgate.net
SAR studies on isoflavonoids, including tectorigenin, have indicated that the position and presence of hydroxyl and methoxy substitutions significantly influence their antioxidant activities. For instance, the presence of hydroxyl groups at positions R3' and R5' on Ring B and R5 on Ring A can be important for antioxidant activity. mdpi.com
Impact of Glycosylation and Substitutions on this compound Bioactivity
The glycosylation status of flavonoids, including this compound, has a notable impact on their bioactivity and pharmacokinetic behavior. sciepub.commdpi.comresearchgate.netresearchgate.netdntb.gov.uataylorandfrancis.comomicsdi.org this compound is the 7-glucoside of tectorigenin. wikipedia.org Studies comparing the biological activities of this compound and its aglycone, tectorigenin, have shown varying results depending on the specific activity being investigated.
In some in vitro studies, the aglycone tectorigenin has demonstrated more potent anti-inflammatory activity, such as inhibiting NO production and the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, compared to this compound. acs.orgacs.org Similarly, tectorigenin and its sulfated derivative, tectorigenin sodium sulfonate, have shown higher antioxidant activity in vitro than this compound. researchgate.net
However, the effect of glycosylation on bioactivity can differ in vivo compared to in vitro. researchgate.net Flavonoid glycosides may exhibit similar or even higher activity in vivo for certain effects, potentially due to differences in absorption, metabolism, and pharmacokinetics, such as higher plasma levels and longer mean residence times compared to their aglycones. researchgate.net For example, in an in vivo study evaluating anti-alcoholism properties, tectorigenin sodium sulfonate showed the best activity, followed by this compound, and then tectorigenin. sciepub.comsciepub.com
Pharmacokinetics and Biotransformation of Tectoridin
Absorption, Distribution, Metabolism, and Excretion (ADME) of Tectoridin
The ADME profile of this compound dictates its systemic exposure and the formation of active or inactive metabolites.
In Vivo Pharmacokinetic Profiling of this compound in Animal Models
Pharmacokinetic studies in animal models, particularly rats, have provided insights into the in vivo behavior of this compound and its metabolites. Following oral administration of this compound to rats, the aglycone tectorigenin (B1682738) and its conjugated metabolites are detected in plasma. nih.govnih.gov Studies have quantified the plasma concentrations of tectorigenin and its glucuronide and sulfate (B86663) conjugates over time. For instance, in one study with oral administration of this compound (200 mg/kg) to rats, plasma concentrations of tectorigenin-7-O-glucuronide-4'-O-sulfate (Te-7G-4'S), tectorigenin-7-O-glucuronide (Te-7G), tectorigenin-7-O-sulfate (Te-7S), and tectorigenin were measured. nih.gov
| Metabolite | Cmax (μmol/L) | Tmax (h) |
| Te-7G-4'S | 21.4 ± 13.8 | 3.50 ± 1.87 |
| Te-7G | 20.5 ± 9.7 | 3.17 ± 1.81 |
| Te-7S | 14.3 ± 3.3 | 5.58 ± 3.07 |
| Tectorigenin | 8.67 ± 3.07 | 4.92 ± 2.87 |
Table 1: Plasma pharmacokinetic parameters of this compound metabolites in rats after oral administration of 200 mg/kg this compound. nih.gov
Enterohepatic recirculation has been observed, leading to multiple peaks or flattened concentration-time profiles for the metabolites. nih.govresearchgate.net The presence of conjugated metabolites at higher plasma concentrations than the aglycone suggests that extensive phase II metabolism is a significant factor in the pharmacokinetics of this compound and tectorigenin in vivo. nih.govresearchgate.net
Studies investigating the impact of this compound on the pharmacokinetics of other compounds, such as florfenicol (B1672845) in rats, have also provided data on this compound's influence on metabolic enzymes and transporters, indirectly highlighting its in vivo interactions. researchgate.nettandfonline.com
Identification and Characterization of this compound Metabolites in Biological Systems
The metabolism of this compound results in the formation of several metabolites in biological systems, including urine, feces, and liver microsomal incubations. nih.gov Using techniques like liquid chromatography-tandem mass spectrometry (LC-MS), researchers have identified and characterized these metabolites. nih.govbiospec.net
In rat urine, metabolites such as tectorigenin, hydrogenated tectorigenin, mono-hydroxylated tectorigenin, di-hydroxylated tectorigenin, glucuronide-conjugated tectorigenin, and sulfate-conjugated tectorigenin have been detected. nih.gov Fecal analysis in rats has revealed tectorigenin, di-hydroxylated tectorigenin, and sulfate-conjugated tectorigenin. nih.gov Incubation of this compound with rat intestinal flora primarily yielded tectorigenin. nih.gov Liver microsomal incubations have shown the presence of tectorigenin, hydrogenated tectorigenin, mono-hydroxylated tectorigenin, and di-hydroxylated tectorigenin. nih.gov
A novel metabolite, tectorigenin-7-O-glucuronide-4'-O-sulfate (Te-7G-4'S), has been isolated from the bile of rats orally administered this compound, and its structure determined through spectral analysis. nih.gov This further emphasizes the complexity of this compound's metabolic fate.
Role of Gut Microbiota in this compound Biotransformation
The gut microbiota plays a crucial role in the biotransformation of this compound, primarily through deglycosylation. nih.govsciepub.comfrontiersin.orgbienta.net
Deglycosylation of this compound to Tectorigenin by Intestinal Flora
This compound, being a glycoside, undergoes hydrolysis of its glycosidic bond by enzymes produced by intestinal bacteria. sciepub.commdpi.com This process cleaves the glucose moiety from this compound, yielding the aglycone tectorigenin. biocrick.comsciepub.commdpi.comnih.govjst.go.jp This deglycosylation is considered a key step in the metabolism of this compound, and tectorigenin is often considered the more pharmacologically active form. biocrick.comsciepub.comnih.govchemfaces.com Studies using human intestinal microflora and fecal specimens have demonstrated the metabolism of this compound to tectorigenin. biocrick.comnih.govjst.go.jptaylorandfrancis.com Specific intestinal bacteria, such as Bifidobacterium breve K-110 and Eubacterium A-44, have been identified as capable of metabolizing this compound to tectorigenin. biocrick.commdpi.comchemfaces.com
Influence of Microbiome Composition on this compound Metabolic Fate
The composition of the gut microbiome can influence the metabolic fate of this compound. While this compound is metabolized to tectorigenin by most intestinal bacteria, the metabolism of related compounds like 6''-O-xylosylthis compound to tectorigenin via this compound is carried out by a limited number of bacterial species, such as Bifidobacterium breve K-110 and Eubacterium A-44. biocrick.comchemfaces.com This suggests that variations in the presence and activity of specific bacterial strains within the gut can impact the extent and pathways of this compound biotransformation. The gut microbiota's influence on drug metabolism is a recognized phenomenon, and this compound serves as an example where microbial enzymatic activity is critical for the formation of the active aglycone. rjsocmed.comresearchgate.net
Hepatic and Extrahepatic Metabolism of this compound and its Aglycone
Beyond gut microbial transformation, this compound and its aglycone, tectorigenin, undergo further metabolism in the liver and potentially other extrahepatic tissues. nih.govsciepub.comguidetopharmacology.orgmdpi.com
Hepatic metabolism, primarily involving phase II conjugation reactions, plays a significant role in the elimination of tectorigenin. mdpi.comnih.govresearchgate.net Glucuronidation and sulfation are major metabolic pathways for tectorigenin in rats. mdpi.comnih.gov Studies using human liver microsomes have shown that tectorigenin undergoes glucuronidation, with UGT1A1 and UGT1A9 identified as primary enzymes responsible for this process. mdpi.comfrontiersin.org These enzymes are highly expressed in the liver and contribute significantly to tectorigenin metabolism. mdpi.com
In addition to conjugation, phase I metabolism, such as hydroxylation and demethylation, can also occur. mdpi.comnih.govfrontiersin.org Liver microsomal incubations have shown the formation of hydroxylated and hydrogenated metabolites of this compound. nih.gov While research on the phase I metabolism of tectorigenin is limited, studies suggest it can be metabolized by cytochrome P450 (CYP) enzymes, with CYP2E1 and CYP3A4 showing high metabolic rates for tectorigenin in human liver microsomes. frontiersin.orgfrontiersin.org
Phase I Metabolic Pathways of this compound (e.g., Hydroxylation, Demethylation)
Phase I metabolism of this compound primarily involves the removal of the glucose moiety, yielding its aglycone, tectorigenin. This deglycosylation is considered a crucial step as the aglycone form, tectorigenin, often exhibits greater pharmacological potential than this compound itself. mdpi.com While deglycosylation is a prominent initial step, further Phase I modifications of tectorigenin, such as hydroxylation and demethylation, can also occur.
Studies investigating the metabolism of tectorigenin in rats have indicated demethylation as one of the main metabolic pathways. mdpi.com Demethylation reactions, generally catalyzed by enzymes like cytochrome P450s or 2-oxoglutarate/Fe(II)-dependent dioxygenases, involve the removal of a methyl group, potentially leading to the formation of hydroxylated metabolites. frontiersin.org Hydroxylation, the introduction of a hydroxyl group, is another common Phase I reaction that can increase the polarity of a compound, facilitating its excretion or further conjugation in Phase II. nih.gov
In one study, four Phase I metabolites of this compound were quantified in rat urine after oral administration. nih.gov This suggests that while deglycosylation to tectorigenin is a major transformation, subsequent modifications through Phase I enzymes contribute to the metabolic profile of this compound in vivo.
Phase II Metabolic Pathways of this compound (e.g., Glucuronidation, Sulfation)
Phase II metabolism plays a critical role in the biotransformation and elimination of this compound and its aglycone, tectorigenin. The primary Phase II pathways observed for this compound and tectorigenin are glucuronidation and sulfation. mdpi.comresearchgate.netdntb.gov.ua These conjugation reactions involve the attachment of highly polar groups (glucuronic acid or sulfate) to the parent compound or its Phase I metabolites, increasing their water solubility and promoting their excretion via urine or bile.
Research in rats has demonstrated that glucuronidation is a primary metabolic pathway for this compound, especially at lower doses. researchgate.net A major metabolite identified is tectorigenin-7-O-β-D-glucuronide (Te-7G). nih.govresearchgate.netbiocrick.com Sulfation also contributes significantly to this compound metabolism, with the identification of sulfated metabolites such as tectorigenin-4'-sulfate and a bis-conjugate, tectorigenin-7-O-glucuronide-4'-O-sulfate (Te-7G-4'S). biocrick.comnih.govuni.lu
Studies have quantified the excretion of these conjugated metabolites. In rats orally administered this compound, cumulative urinary excretion of Te-7G and tectorigenin accounted for a notable percentage of the administered dose within 72 hours. nih.govresearchgate.net Furthermore, glucuronide and sulfated metabolites were also found to be excreted in bile. nih.govbiocrick.com The presence of these conjugated metabolites in plasma at higher concentrations than the tectorigenin aglycone indicates the significant role of extensive Phase II metabolism in the pharmacokinetics of this compound and tectorigenin in vivo. biocrick.com
The potential biochemical transformations of tectorigenin have been reported to include mono-glucuronidation, mono-sulfation, bis-glucuronidation-sulfation, bis-sulfation, bis-glucuronidation, glucuronidation after hydroxylation, methylation, and demethylation. nih.gov Nine tectorigenin metabolites, including various conjugated forms, have been identified in rat plasma after oral dosing. nih.gov
The following table summarizes key findings on the excretion of this compound and its metabolites in rat urine and bile:
| Metabolite / Compound | Excretion Route | Percentage of Administered Dose (within 72h urine, 60h bile) | Notes | Source |
| This compound (unchanged) | Urine | 23.1% (at 65 mg/kg), 20.1% (at 130 mg/kg) within 72 h urine | Cumulative urine excretion rates. researchgate.net | researchgate.net |
| Tectorigenin-7-O-β-D-glucuronide (Te-7G) | Urine | 5.5-5.5% (at 100 and 200 mg/kg) within 72 h urine | Major metabolite in urine. nih.gov | nih.gov |
| Tectorigenin | Urine | 4.3-4.4% (at 100 and 200 mg/kg) within 72 h urine | Phase I metabolite. nih.gov | nih.gov |
| Glucuronides (total) | Bile | 7.3% (within 60 h) | Cumulative excretion of four glucuronides. nih.govbiocrick.com | nih.govbiocrick.com |
| Sulfated metabolites (total) | Bile | 3.9% (within 60 h) | Cumulative excretion of four sulfated metabolites. nih.govbiocrick.com | nih.govbiocrick.com |
| Te-7G | Bile | 2.3-3.0% (within 60 h) | Specific glucuronide metabolite in bile. nih.govbiocrick.com | nih.govbiocrick.com |
| Tectorigenin-7-O-glucuronide-4'-O-sulfate (Te-7G-4'S) | Bile | 1.4-3.9% (within 60 h) | Specific glucuronide-sulfate bis-conjugate in bile. nih.govbiocrick.com | nih.govbiocrick.com |
| Eleven metabolites (total) | Urine | 14.2% (at 100 mg/kg), 14.7% (at 200 mg/kg) within 72 h urine | Includes seven glucuronides and/or sulfated, and four Phase I metabolites. nih.gov | nih.gov |
Bioavailability Considerations and Strategies for Enhancement in Preclinical Models
This compound, like many other natural flavonoids, faces challenges related to poor water solubility and low bioavailability, which can limit its therapeutic application. mdpi.com Its aglycone, tectorigenin, is classified under the Biopharmaceutics Classification System (BCS) as class IV, indicating both low solubility and poor permeability. nih.gov This poor bioavailability necessitates strategies to improve its absorption and systemic exposure in preclinical models.
Various approaches have been explored to enhance the bioavailability of tectorigenin, which is relevant to this compound due to the significant deglycosylation. These strategies often focus on improving solubility and permeability. Physical and chemical methods, such as solid dispersion, lipid-based drug delivery systems, particle size reduction, and cyclodextrin (B1172386) inclusion complexes, are commonly employed. drug-dev.com
Solid dispersion is a strategy that has shown promise in improving the dissolution rate and oral bioavailability of tectorigenin in rats. researchgate.net By dispersing tectorigenin in a polymer matrix, its aqueous solubility can be increased, leading to enhanced absorption. researchgate.net
Lipid-based drug delivery systems (LBDDS) are another method used to enhance the solubility and permeability of lipophilic drugs. wuxiapptec.com These systems can dissolve the drug and maintain its dissolved state in the gastrointestinal tract, promoting absorption. wuxiapptec.com Studies using a tectorigenin-loaded self-microemulsifying drug delivery system (TG-SMEDDS) in rats demonstrated significantly higher peak plasma concentrations (Cmax) and area under the curve (AUC) values compared to crude tectorigenin. nih.gov The TG-SMEDDS formulation resulted in a substantial increase in the absolute oral bioavailability of tectorigenin. nih.gov Furthermore, this study suggested the existence of enterohepatic circulation for tectorigenin and indicated that bile secretion could significantly influence its absorption. nih.gov
Particle size reduction, leading to micronization or nanoscale formulations, can also improve the bioavailability of poorly water-soluble compounds by increasing the surface area available for dissolution. wuxiapptec.com
These preclinical studies highlight the challenges associated with the bioavailability of this compound and its aglycone tectorigenin and demonstrate that formulation strategies can significantly improve their oral absorption and systemic exposure.
Molecular and Cellular Mechanisms of Tectoridin Action
Anti-inflammatory Signal Transduction Modulation by Tectoridin
This compound exerts its anti-inflammatory effects by modulating several key signaling pathways involved in the inflammatory response. Research indicates its ability to suppress the activation of pro-inflammatory mediators and cytokines. taylorandfrancis.comtandfonline.com
Inhibition of TLR4-NF-κB/NLRP3 Signaling Pathway
A significant mechanism by which this compound mitigates inflammation is through the inhibition of the Toll-like receptor 4 (TLR4)-mediated nuclear factor-kappa B (NF-κB) and NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) signaling pathways. Studies have shown that this compound can alleviate lipopolysaccharide (LPS)-induced inflammation by suppressing the abnormal activation of this pathway both in vivo and in vitro. taylorandfrancis.comtandfonline.com This inhibition leads to a decrease in the release of pro-inflammatory mediators and cytokines. taylorandfrancis.comtandfonline.com this compound has been shown to inhibit the TLR4/MYD88/NF-κB signaling pathway, thereby reducing the inflammatory response. mdpi.comnih.gov Furthermore, this compound can inhibit the TLR4/NLRP3/NF-κB signaling pathway, ameliorating TNF-α-induced inflammation. acs.org
Data on the effects of this compound on key components of the TLR4-NF-κB/NLRP3 pathway are summarized in the table below:
| Pathway Component | Effect of this compound Treatment (relative to inflammatory stimulus) | Reference(s) |
| TLR4 expression | Decreased | mdpi.comnih.gov |
| MyD88 expression | Decreased | mdpi.comnih.gov |
| Nuclear NF-κB expression | Decreased | mdpi.comnih.gov |
| NLRP3 signaling | Inhibited | taylorandfrancis.comtandfonline.com |
| NO production | Attenuated | tandfonline.com |
| IL-6 levels | Decreased | tandfonline.comresearchgate.net |
| IL-18 levels | Attenuated | tandfonline.com |
| TNF-α levels | Attenuated | tandfonline.comresearchgate.net |
| IL-1β levels | Decreased | tandfonline.comacs.org |
Regulation of COX-2 and Prostaglandin (B15479496) E2 Production
This compound and its aglycone, tectorigenin (B1682738), have been shown to suppress the production of prostaglandin E2 (PGE2) and inhibit the induction of cyclooxygenase-2 (COX-2). biocrick.comcapes.gov.brresearchgate.netresearchgate.net This is considered one of the mechanisms contributing to the anti-inflammatory activities of plants containing these compounds, such as Belamcanda chinensis. capes.gov.brresearchgate.netresearchgate.net While tectorigenin has been reported to inhibit PGE2 production more potently than this compound, both compounds inhibited the induction of COX-2 in inflammatory cells. biocrick.comcapes.gov.brresearchgate.netresearchgate.net Notably, neither this compound nor tectorigenin directly inhibited the activity of isolated COX-1 or COX-2 enzymes. biocrick.comcapes.gov.brresearchgate.netresearchgate.net Their effect appears to be on the induction of COX-2 expression. biocrick.comcapes.gov.brresearchgate.netresearchgate.net
Impact on MAP Kinase (ERK, JNK, p38) Pathways
This compound has been observed to impact Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, JNK, and p38, which are crucial in mediating inflammatory responses and other cellular processes. nih.govnih.govthermofisher.comresearchgate.net Research suggests that this compound can modulate these pathways, contributing to its anti-inflammatory effects. acs.org For instance, this compound has been shown to alleviate severe acute pancreatitis by targeting ERK2. acs.org Tectorigenin, a metabolite of this compound, has also been reported to enhance the phosphorylation of ERK. researchgate.netjcpjournal.org Conversely, inhibition of ERK has been shown to attenuate the protective effects of tectorigenin against oxidative stress. researchgate.netjcpjournal.org The balance between ERK and JNK-p38 pathways is important in determining cell fate, including apoptosis. nih.gov Tectorigenin has also been shown to inhibit the activation of MAPK pathways in LPS-stimulated cells. researchgate.net
Antioxidative Mechanisms of this compound
This compound exhibits antioxidative properties through several mechanisms, including the direct scavenging of reactive species and the activation of endogenous antioxidant defense pathways. taylorandfrancis.comnih.govresearchgate.netresearchgate.net
Scavenging of Reactive Oxygen Species (ROS) and Free Radicals
This compound and its aglycone, tectorigenin, have demonstrated the ability to scavenge intracellular reactive oxygen species (ROS) and free radicals, such as hydroxyl and superoxide (B77818) anion radicals. researchgate.netnih.govscribd.comresearchgate.netscispace.comnih.gov This scavenging activity helps to prevent oxidative damage to cellular components like lipids. nih.gov Tectorigenin, formed from this compound by intestinal microflora, has been particularly noted for its ability to scavenge intracellular ROS and the DPPH radical, thereby preventing lipid peroxidation. nih.gov
Activation of Nrf2/HO-1 Antioxidant Signaling Pathway
A key mechanism underlying this compound's antioxidant effects is the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) signaling pathway. nih.govresearchgate.netresearchgate.netdntb.gov.ua this compound has been shown to activate the Nrf2 signaling pathway, which leads to the upregulation of downstream antioxidant enzymes like HO-1 and NADPH quinone dehydrogenase (NQO1). nih.govresearchgate.netdntb.gov.uafrontiersin.org This activation enhances the cellular antioxidant defense mechanisms, protecting against oxidative stress-induced damage. nih.govresearchgate.net Studies have demonstrated that this compound reverses lipid peroxidation induced by particulate matter (PM2.5) by activating the Nrf2 pathway. researchgate.netresearchgate.net The upregulation of Nrf2/HO-1 protein expression is considered part of the neuroprotective benefits of this compound. nih.govnih.gov
Data on the effects of this compound on the Nrf2/HO-1 pathway are summarized in the table below:
| Pathway Component | Effect of this compound Treatment (relative to control/oxidative stimulus) | Reference(s) |
| Nrf2 expression/activation | Increased/Activated | nih.govresearchgate.netdntb.gov.ua |
| HO-1 expression | Increased | nih.govresearchgate.netdntb.gov.uafrontiersin.org |
| NQO1 expression | Increased | researchgate.netfrontiersin.org |
| Intracellular ROS levels | Reduced | researchgate.netnih.gov |
| Lipid peroxidation | Prevented/Reversed | researchgate.netnih.govresearchgate.netnih.gov |
Antiproliferative and Apoptosis-Inducing Effects of this compound in Cancer Biology
This compound has demonstrated antiproliferative and apoptosis-inducing effects in various cancer cell lines. nih.govnih.govresearchgate.net Studies have shown that this compound can dose-dependently inhibit the proliferation of cancer cells. nih.govresearchgate.net For instance, in colon cancer cells (HCT116 and SW480), this compound significantly dampened proliferation. nih.gov Similarly, this compound treatment decreased the viability of bladder cancer cells in a dose-dependent manner, with an IC50 of approximately 25 μM. researchgate.net
Modulation of PI3K/AKT/mTOR Signaling in Oncogenesis
The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is frequently observed in human cancers. researchgate.netmdpi.comnih.govmdpi.com This pathway is involved in various hallmarks of cancer, including sustaining proliferative signaling and evading growth suppressors. mdpi.com this compound has been shown to modulate this pathway, contributing to its anti-cancer effects. In bladder cancer cells, this compound suppressed the PI3K/MAPK pathway by targeting RAB27B. researchgate.netresearchgate.net Overexpression of RAB27B counteracted the antitumor effects of this compound, highlighting the pathway's involvement. researchgate.net this compound's potential to attenuate damage through the PI3K/AKT signaling pathway has also been noted in other contexts. acs.org
Induction of Apoptosis via Caspase Activation and Bcl-2 Family Regulation
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or unwanted cells, and its dysregulation contributes to cancer development. nih.gov The Bcl-2 family proteins are key regulators of apoptosis, comprising both anti-apoptotic (e.g., Bcl-2) and pro-apoptotic (e.g., Bax) members, while caspases are executioners of the apoptotic pathway. nih.govnih.govmdpi.com this compound has been shown to induce apoptosis in cancer cells. nih.govresearchgate.net In colon cancer cells, this compound facilitated apoptosis. nih.gov Research also indicates that this compound can elevate the expression levels of Cleaved Caspase-3 and Bax, while reducing the expression level of Bcl-2, thereby promoting apoptosis. researchgate.net Tectorigenin, an aglycone of this compound, has also been reported to induce apoptosis via a mitochondrial-mediated pathway in hepatocellular carcinoma cells and inhibit apoptosis via the Bax/Bcl-2/caspase-3 pathway in other cell types. nih.govmdpi.combiologists.com
Cell Cycle Arrest Mechanisms Elicited by this compound
Cell cycle progression is tightly controlled, and its dysregulation is a hallmark of cancer. mdpi.com Inducing cell cycle arrest is a strategy to inhibit cancer cell proliferation. This compound has been shown to induce cell cycle arrest in cancer cells. researchgate.netresearchgate.net Studies have demonstrated that this compound can hinder the S-to-G2/M phase transition and down-regulate the protein levels of Cyclin D1 and PCNA. researchgate.net Tectorigenin has also been reported to cause cell cycle G1 arrest in prostate epithelial cells and block cell cycle arrest at the G0/G1 phase in glioblastoma cells. mdpi.comresearchgate.net
Impact on Cancer Cell Migration and Invasion
Cancer cell migration and invasion are critical steps in tumor metastasis. This compound has shown inhibitory effects on the migration and invasion of cancer cells. nih.govresearchgate.netresearchgate.net In colon cancer cells, this compound dose-dependently dampened migration and invasion. nih.gov Similarly, this compound inhibited the migration and invasiveness of bladder cancer cells. researchgate.netresearchgate.net Experiments using wound healing and Transwell assays have been employed to assess these effects. nih.govresearchgate.netresearchgate.netnih.gov this compound may exert these effects by regulating signaling pathways such as the PI3K/AKT pathway. nih.gov
Hepatoprotective Mechanisms of this compound
This compound has demonstrated hepatoprotective effects. nih.govchemfaces.comacs.org Studies have investigated its mechanisms in protecting against liver injury. nih.govchemfaces.com
Attenuation of Hepatic Steatosis and Fibrosis
Hepatic steatosis (fatty liver) and fibrosis are significant liver pathologies. mdpi.comnih.gov this compound has shown potential in attenuating these conditions. This compound prevented acute ethanol-induced liver steatosis in mice. nih.govresearchgate.net This protective effect was mainly attributed to modulating the disturbance of the PPARalpha pathway and ameliorating mitochondrial function. nih.govresearchgate.net this compound treatment inhibited the decrease of PPARalpha expression and its target genes, including medium-chain acyl-CoA dehydrogenase (MCAD), acyl-CoA oxidase (ACO), and cytochrome P450 4A (CYP 4A) at mRNA and enzyme activity levels. nih.govresearchgate.net Tectorigenin, the aglycone, has also shown protective functions against chemically induced liver damage and inhibited the increase in the amount of collagen in the livers of fibrogenic rats. mdpi.comnih.govresearchgate.net It has also been shown to suppress the proliferation and induce apoptosis of hepatic stellate cells (HSC), which are key players in liver fibrosis. nih.gov
Table 1: Summary of this compound's Effects and Associated Mechanisms
| Effect | Cancer Type(s) Studied | Key Mechanisms Involved |
| Antiproliferative | Colon, Bladder | Dose-dependent inhibition |
| Apoptosis Induction | Colon, Bladder, Lung Adenocarcinoma | Caspase activation (Caspase-3), Bcl-2 family regulation (↑Bax, ↓Bcl-2), Mitochondrial pathway |
| Cell Cycle Arrest | Glioblastoma, Prostate, Rheumatoid Arthritis | G0/G1 arrest, S-to-G2/M transition inhibition, Downregulation of Cyclin D1, PCNA |
| Inhibition of Migration and Invasion | Colon, Bladder, Osteosarcoma | Modulation of signaling pathways (e.g., PI3K/AKT, PKC/p38 MAPK) |
| Hepatoprotective (Steatosis) | Ethanol-induced liver injury (mice) | PPARalpha pathway modulation, Amelioration of mitochondrial function |
| Hepatoprotective (Fibrosis - Tectorigenin) | Chemically induced liver fibrosis (rats) | Inhibition of collagen accumulation, Suppression/Apoptosis of Hepatic Stellate Cells |
Protection Against Oxidative Stress-Induced Hepatocyte Injury
This compound has demonstrated protective effects against oxidative stress-induced injury in hepatocytes. Studies investigating the effects of this compound and its aglycone, tectorigenin, on tert-butyl hyperoxide (t-BHP)-injured HepG2 cells and mice have been conducted to clarify their hepatoprotective properties. chemfaces.com
Neuroprotective Mechanisms of this compound
This compound exhibits neuroprotective properties through several mechanisms, including the regulation of neuroinflammation, anti-apoptotic and antioxidant effects, and the modulation of specific signaling pathways. nih.govnih.govresearchgate.netresearchgate.netnih.gov These effects contribute to its potential therapeutic efficacy in neurological contexts such as ischemic stroke and Alzheimer's disease models. nih.govnih.govresearchgate.netnih.gov
Regulation of Neuroinflammation in Ischemic Injury Models
In models of ischemic injury, this compound has been shown to regulate neuroinflammation. Ischemic stroke induces neuroinflammation, involving the activation of resident microglia and astrocytes and the infiltration of peripheral immune cells. oaepublish.comscienceopen.com This inflammatory response contributes to neuronal damage. This compound's ability to modulate inflammatory pathways, such as the TLR4/MYD88/NF-κB pathway, is implicated in its neuroprotective effects in ischemic stroke. nih.govnih.gov
Anti-apoptotic and Antioxidant Effects in Neural Cells
This compound exerts anti-apoptotic and antioxidant effects in neural cells. In PC12 cells exposed to hydrogen peroxide (H₂O₂), a model for oxidative stress, this compound treatment improved cell survival and enhanced antioxidant defense by increasing the activities of superoxide dismutase (SOD) and catalase (CAT), as well as glutathione (B108866) (GSH) levels. researchgate.netnih.gov It also reduced malondialdehyde (MDA) content. researchgate.netnih.gov Furthermore, this compound has been shown to hinder apoptosis by upregulating Bcl-2 and downregulating Bax, caspase-3, and caspase-9 expression. researchgate.netnih.gov These findings suggest that this compound modulates the oxidative-antioxidant balance and inhibits apoptotic pathways in neural cells. researchgate.netnih.gov
Modulation of Specific Signaling Pathways (e.g., PI3K/AKT/mTOR, Nrf2/HO-1, TLR4/MYD88/NF-κB) in Neurological Contexts
This compound modulates several key signaling pathways in neurological contexts.
PI3K/AKT/mTOR Pathway: The PI3K/AKT/mTOR signaling pathway is crucial for various cellular processes, including cell survival, growth, and metabolism. d-nb.infofrontiersin.org this compound has been shown to reduce oxygen glucose deprivation/reoxygenation (OGD/R)-caused damage in PC12 cells, potentially through stimulating the PI3K/AKT signaling channel. researchgate.net It hindered apoptosis based on the upregulation of p-AKT, Bcl-2/Bax, and p-mTOR expressions. researchgate.net Activation of the PI3K/AKT pathway can ameliorate cerebral ischemia/reperfusion injury by suppressing apoptosis and the inflammatory response. researchgate.net
Nrf2/HO-1 Pathway: The Nrf2/HO-1 signaling pathway is a fundamental pathway involved in controlling the expression of genes critical for antioxidant defense and anti-inflammatory actions. nih.govnih.gov this compound treatment has been shown to increase the expression levels of Nrf2 and HO-1, suggesting its potential therapeutic efficacy in ischemic stroke through modulation of this pathway. nih.govnih.gov Activation of Nrf2 enhances the transcription of antioxidant genes, playing a vital neuroprotective role during ischemic stroke. nih.govnih.gov
TLR4/MYD88/NF-κB Pathway: The TLR4/MYD88/NF-κB inflammatory pathway is involved in mediating inflammation and significantly impacts ischemic injury in various organs, including the brain. nih.govnih.gov this compound has been found to downregulate the TLR4/MYD88/NF-κB signaling pathway, thereby decreasing the inflammatory response caused by ischemia/reperfusion. nih.govnih.gov TLR4 activates NF-κB via the MYD88-dependent pathway, leading to the release of inflammatory factors. nih.govnih.gov this compound's inhibition of this pathway contributes to its anti-inflammatory effects. nih.govnih.gov
Here is a summary of the signaling pathways modulated by this compound in neurological contexts:
| Signaling Pathway | Key Components | Observed Effect of this compound | Proposed Role in Neuroprotection |
| PI3K/AKT/mTOR | PI3K, AKT, mTOR, Bcl-2, Bax, cleaved caspase-3 | Upregulation of p-AKT, Bcl-2/Bax, p-mTOR; Downregulation of Bax, cleaved caspase-3 | Inhibition of apoptosis, promotion of cell survival nih.govnih.govresearchgate.net |
| Nrf2/HO-1 | Nrf2, HO-1 | Upregulation of Nrf2, HO-1 | Enhancement of antioxidant defense, reduction of oxidative stress nih.govnih.gov |
| TLR4/MYD88/NF-κB | TLR4, MYD88, NF-κB | Downregulation of TLR4, MYD88, NF-κB | Reduction of neuroinflammation nih.govnih.gov |
Estrogenic Signaling Pathways Mediated by this compound
This compound is known as a phytoestrogen and exerts estrogenic effects, although the molecular mechanisms have been investigated. chemfaces.comnih.govresearchgate.netthieme-connect.com
Interaction with G Protein-Coupled Receptor 30 (GPR30)
This compound exerts its estrogenic effects mainly via the G protein-coupled receptor 30 (GPR30), also known as GPER. chemfaces.comnih.govresearchgate.net Despite having poor binding affinity to estrogen receptor alpha (ERα) compared to 17β-estradiol and genistein (B1671435), this compound induces potent estrogenic effects. chemfaces.comnih.govresearchgate.net These effects include the recovery of the cell population in the S-phase after serum starvation, transactivation of the estrogen response element, and induction of cell proliferation in MCF-7 human breast cancer cells. chemfaces.comnih.govresearchgate.net The estrogenic effect induced by this compound was significantly reduced by treatment with a specific MEK1/2 inhibitor, U0126. chemfaces.comnih.govresearchgate.net this compound promoted the phosphorylation of ERK1/2 and increased the cellular accumulation of cAMP, which is a hallmark of GPR30-mediated estrogen signaling. chemfaces.comnih.govresearchgate.net These data suggest that this compound's estrogenic effects are primarily mediated through the GPR30 and the ERK-mediated rapid nongenomic estrogen signaling pathway. chemfaces.comnih.govresearchgate.net
ERK-Mediated Nongenomic Estrogen Signaling
This compound exerts estrogenic effects, primarily through rapid nongenomic signaling pathways. chemfaces.combiocrick.comnih.govresearchgate.netselleckchem.com Studies in MCF-7 human breast cancer cells have shown that this compound's estrogenic effects are largely mediated by the GPR30 and ERK pathways. chemfaces.combiocrick.comnih.govresearchgate.netselleckchem.com this compound treatment leads to the phosphorylation of ERK1/2 and increases intracellular cAMP accumulation, both hallmarks of GPR30-mediated estrogen signaling. chemfaces.combiocrick.comnih.govresearchgate.netselleckchem.com The estrogenic effect induced by this compound is significantly reduced by treatment with U0126, a specific MEK1/2 inhibitor, indicating the involvement of the ERK pathway. chemfaces.combiocrick.comnih.govresearchgate.net This mechanism of action distinguishes this compound from other phytoestrogens like genistein, which utilize both ER-dependent genomic and GPR30-dependent nongenomic pathways. chemfaces.comnih.govresearchgate.net
Differential Binding Affinity to Estrogen Receptors (ERα)
Despite exhibiting potent estrogenic effects, this compound shows poor binding affinity to Estrogen Receptor alpha (ERα) compared to 17β-estradiol and genistein. chemfaces.combiocrick.comnih.govresearchgate.netselleckchem.com This suggests that its estrogenic activity is not primarily mediated through direct, high-affinity binding to the classical nuclear ERα. chemfaces.combiocrick.comnih.govresearchgate.netselleckchem.com The observation that this compound can induce estrogenic responses, such as promoting cell proliferation and transactivating the estrogen response element, despite its low binding affinity to ERα, further supports the role of alternative signaling mechanisms like the ERK-mediated nongenomic pathway. chemfaces.combiocrick.comnih.govresearchgate.netselleckchem.com
Antidiabetic Mechanisms of this compound
This compound and its metabolites have demonstrated potential antidiabetic effects through various mechanisms, including the inhibition of aldose reductase and modulation of glucose metabolism. chemfaces.combiocrick.comnih.govtaylorandfrancis.com
Inhibition of Aldose Reductase Activity
This compound is known as an inhibitor of aldose reductase (AR), a key enzyme in the polyol pathway implicated in the development of diabetic complications. chemfaces.combiocrick.comnih.govnih.govtargetmol.com Studies evaluating the AR inhibitory activity of this compound and its metabolites in rat lens have confirmed their inhibitory effects. nih.govnih.gov For instance, this compound and several of its metabolites, including tectorigenin, show inhibitory activity against rat lens aldose reductase with varying IC₅₀ values. nih.govnih.gov this compound itself has an IC₅₀ in the range of 1.4-15.5 μM against rat lens aldose reductase. nih.gov this compound-4'-O-beta-D-glucoside has shown stronger AR inhibition activity compared to tectorigenin and this compound. nih.gov
Table 1: Inhibitory Activity of this compound and Metabolites on Rat Lens Aldose Reductase
| Compound | IC₅₀ (μM) |
| This compound | 1.4-15.5 nih.gov |
| Tectorigenin | Potent nih.gov |
| This compound-4'-O-beta-D-glucoside | 0.54 nih.gov |
| Irisolidone-7-O-glucuronide | Little activity nih.gov |
| Irisolidone | Little activity nih.gov |
Note: IC₅₀ values may vary depending on the specific study and experimental conditions.
Hypoglycemic Effects and Glucose Metabolism Modulation
This compound and its aglycone, tectorigenin, have been reported to exhibit hypoglycemic effects. chemfaces.combiocrick.comtaylorandfrancis.commdpi.com Tectorigenin, a metabolite of this compound produced by human intestinal bacteria, has shown more potent hypoglycemic activity than this compound itself, suggesting that this compound may act as a prodrug. chemfaces.combiocrick.comtaylorandfrancis.com Studies in animal models of diabetes, such as streptozotocin-induced or high-fat and high-sucrose diet models, have shown that tectorigenin can effectively decrease serum glucose levels. mdpi.com Tectorigenin has also been reported to promote glucose uptake, AMPK phosphorylation, and GLUT4 translocation in L6 myotubes, even in the absence of insulin, contributing to its glucose-lowering effects. researchgate.net Furthermore, tectorigenin can alleviate glucotoxicity- and lipotoxicity-induced oxidative stress, apoptosis, and endoplasmic reticulum stress in islet cells, highlighting its protective effects on pancreatic beta-cells. mdpi.com
Mechanisms in Bone Metabolism Regulation by this compound
This compound has shown potential in regulating bone metabolism, particularly through its effects on osteoclastogenesis and osteoclast functionality. nih.govrndsystems.comdntb.gov.ua
Inhibition of Osteoclastogenesis and Osteoclast Functionality
Research indicates that this compound can inhibit osteoclastogenesis, the process of osteoclast differentiation, and reduce bone loss in models of osteoporosis. nih.govrndsystems.comdntb.gov.ua Studies in ovariectomized mice, a model for postmenopausal osteoporosis, have shown that this compound treatment can reduce bone loss. nih.govresearchgate.netresearchgate.net In vitro studies using bone marrow macrophages (BMMs) have demonstrated that this compound suppresses osteoclast differentiation in a dose-dependent manner. nih.govresearchgate.netresearchgate.net This inhibition is associated with the dose-dependent suppression of the RANKL-induced upregulation of key osteoclast marker genes, including Trap, Ctsk, ATP60, DC-Stamp, c-Fos, and NFATc1. nih.govresearchgate.netresearchgate.net
This compound also impairs osteoclast functionality by suppressing actin ring formation and in vitro bone resorption. nih.govresearchgate.netresearchgate.net Mechanistically, this compound's inhibitory effects on osteoclastogenesis and functionality are linked to its ability to interfere with NF-κB pathway activation, which is crucial for RANKL-induced osteoclast differentiation. nih.govresearchgate.netresearchgate.net
Table 2: Effects of this compound on Osteoclastogenesis Markers in BMMs (In Vitro)
| Gene/Marker | Effect of this compound Treatment (Dose-Dependent) |
| Trap | Inhibition of upregulation nih.govresearchgate.netresearchgate.net |
| Ctsk | Inhibition of upregulation nih.govresearchgate.netresearchgate.net |
| ATP60 | Inhibition of upregulation nih.govresearchgate.netresearchgate.net |
| DC-Stamp | Inhibition of upregulation nih.govresearchgate.netresearchgate.net |
| c-Fos | Inhibition of upregulation nih.govresearchgate.netresearchgate.net |
| NFATc1 | Inhibition of upregulation nih.govresearchgate.netresearchgate.net |
| Actin Ring Formation | Suppression nih.govresearchgate.netresearchgate.net |
| Bone Resorption | Inhibition nih.govresearchgate.netresearchgate.net |
Modulation of RANKL-Induced NF-κB Signaling in Bone Cells
This compound has been shown to modulate receptor activator of nuclear factor-kappa B ligand (RANKL)-induced NF-κB signaling in bone cells, which is relevant to osteoclastogenesis and bone resorption. Osteoclasts are responsible for bone resorption, and their excessive activity can lead to bone loss conditions like osteoporosis. nih.govnih.gove-enm.org RANKL is a key cytokine that promotes the differentiation and activation of osteoclasts, largely through the activation of the NF-κB pathway. nih.gove-enm.orgresearchgate.net
Studies have indicated that this compound can inhibit osteoclast differentiation in a dose-dependent manner. nih.gov Mechanistically, this compound has been found to interfere with the activation of the NF-κB pathway induced by RANKL. nih.gov This interference leads to the dose-dependent inhibition of the upregulation of osteoclast marker genes, including Trap, Ctsk, ATP60, DC-Stamp, c-Fos, and NFATc1, in bone marrow macrophages (BMMs), which are osteoclast precursors. nih.gov Furthermore, this compound treatment suppressed actin ring formation and in vitro bone resorption. nih.gov These findings suggest that this compound's inhibitory effects on osteoclastogenesis and osteoclast function are, at least in part, mediated by modulating RANKL-induced NF-κB signaling. nih.gov
The NF-κB signaling pathway involves a complex cascade that, upon stimulation by factors like RANKL, leads to the nuclear translocation of NF-κB dimers, subsequently regulating the expression of genes critical for osteoclast differentiation and activity. e-enm.org By inhibiting this pathway, this compound can reduce the signals that drive osteoclast formation and bone-resorbing activity. nih.govresearchgate.net
Here is a summary of the effects of this compound on RANKL-induced NF-κB signaling and related markers:
| Target/Marker Gene | Effect of this compound Treatment (Dose-Dependent) |
| Osteoclast Differentiation | Inhibition nih.gov |
| RANKL-induced NF-κB Pathway Activation | Inhibition nih.gov |
| Trap gene expression | Inhibition nih.gov |
| Ctsk gene expression | Inhibition nih.gov |
| ATP60 gene expression | Inhibition nih.gov |
| DC-Stamp gene expression | Inhibition nih.gov |
| c-Fos gene expression | Inhibition nih.gov |
| NFATc1 gene expression | Inhibition nih.gov |
| Actin Ring Formation | Suppression nih.gov |
| In vitro Bone Resorption | Suppression nih.gov |
Other Investigated Molecular Targets and Pathways
Beyond its effects on bone cells, this compound and its aglycone, tectorigenin, have been investigated for their influence on various other molecular targets and pathways, indicating a broader range of potential biological activities. mdpi.com
Anti-platelet Activity
Research suggests that this compound and tectorigenin possess anti-platelet activity. mdpi.comresearchgate.netnih.gov Platelet aggregation is a key process in the formation of blood clots, and inhibiting this can be beneficial in preventing thrombotic events. litfl.comthoracickey.com Studies comparing tectorigenin to acetylsalicylic acid (ASA), a common anti-platelet drug, have indicated that tectorigenin can be a more potent anti-platelet compound. nih.gov The mechanism of action for tectorigenin's anti-platelet effect does not appear to be based on the inhibition of cyclooxygenase-1 or thromboxane (B8750289) synthase, unlike ASA. nih.gov Instead, it has been suggested to involve competitive antagonism at thromboxane receptors. nih.gov While the specific anti-platelet mechanisms of this compound itself are less extensively detailed in the provided results compared to its aglycone, the reported anti-platelet activity of this compound suggests potential interactions with pathways involved in platelet activation and aggregation. researchgate.net Platelet activation involves various agonists and receptors, including ADP binding to P2Y1 and P2Y12 receptors, thrombin binding to PAR1 and PAR4, and thromboxane binding to the thromboxane/prostanoid (TP) receptor, all leading to the activation of the GPIIb/IIIa complex, which mediates platelet aggregation. litfl.comthoracickey.com
Anti-angiogenic Modulation
This compound has also been implicated in the modulation of angiogenesis. researchgate.net Angiogenesis, the formation of new blood vessels, is a crucial process in various physiological and pathological conditions, including tumor growth and metastasis. thno.orgmdpi.comfrontiersin.orgwikipedia.org Pro-angiogenic factors, such as vascular endothelial growth factor (VEGF) and fibroblast growth factor (FGF), play significant roles in stimulating endothelial cell proliferation, migration, and tube formation. mdpi.comfrontiersin.orgwikipedia.org Anti-angiogenic strategies often target these factors or their receptors to inhibit the formation of new blood vessels. thno.orgmdpi.comwikipedia.org While the precise molecular mechanisms of this compound's anti-angiogenic modulation are not explicitly detailed in the provided search results, its reported activity suggests potential interference with pathways that regulate endothelial cell behavior or the expression/activity of angiogenic factors. researchgate.net Tectorigenin has been shown to inhibit VEGF- and IL-1-induced vascular permeability and inhibit the proliferation, migration, and tube formation of human umbilical vein endothelial cells (HUVECs). thno.org
Effects on Hair Growth-Related Signaling (e.g., Wnt pathway)
This compound has demonstrated effects on hair growth-related signaling pathways, particularly the Wnt pathway. nih.govresearchgate.netnih.gov The Wnt/β-catenin signaling pathway is known to play a significant role in the development and cycling of hair follicles, and its activation can promote hair growth. nih.govresearchgate.net
Studies using human follicular dermal papilla cells (DPCs) and mouse vibrissae organ cultures have shown that this compound can stimulate the activity of DPCs and promote hair shaft elongation. nih.govresearchgate.netnih.gov Mechanistically, this compound treatment in DPCs led to the activation of Wnt signaling, evidenced by increased TCF/LEF1 transcriptional activity and nuclear translocation of β-catenin. nih.govresearchgate.net Furthermore, this compound dose-dependently increased the mRNA levels of downstream Wnt signaling target genes, including AXIN2, LEF-1, and β-catenin. nih.govresearchgate.net The observed effects were suggested to be potentially mediated by the Wnt receptor, as they were blocked by DKK-1, an inhibitor of Wnt signaling. nih.govresearchgate.netnih.govmdpi.com
Here is a summary of the effects of this compound on hair growth-related signaling:
| Target/Marker | Effect of this compound Treatment |
| Human Dermal Papilla Cell Activity | Stimulates nih.govresearchgate.netnih.gov |
| Hair Shaft Elongation (mouse vibrissae) | Promotes nih.govresearchgate.netnih.gov |
| Wnt Signaling Activation | Demonstrated nih.govresearchgate.net |
| TCF/LEF1 Transcriptional Activity | Increased nih.govresearchgate.net |
| Nuclear Translocation of β-catenin | Increased nih.govresearchgate.net |
| AXIN2 mRNA expression | Increased (dose-dependent) nih.govresearchgate.net |
| LEF-1 mRNA expression | Increased (dose-dependent) nih.govresearchgate.net |
| β-catenin mRNA expression | Increased (dose-dependent) nih.govresearchgate.net |
| IGF-1 mRNA expression | Increased nih.govresearchgate.net |
| ALP mRNA expression | Increased nih.govresearchgate.net |
Anti-alcoholism Mechanisms (e.g., Alcohol Dehydrogenase Activity)
This compound has been investigated for its potential anti-alcoholism properties, including its effects on alcohol metabolism enzymes like alcohol dehydrogenase (ADH). researchgate.netsciepub.comsciepub.com Alcohol metabolism primarily involves the enzymes ADH, which converts ethanol (B145695) to acetaldehyde (B116499), and aldehyde dehydrogenase (ALDH), which further metabolizes acetaldehyde to acetate. researchgate.nettufts.eduwikipedia.org Acetaldehyde is a toxic metabolite that contributes to the adverse effects of alcohol consumption, including hangover symptoms and liver damage. researchgate.nettufts.edu
Preclinical Efficacy Studies and in Vivo Pharmacological Models
Anti-inflammatory Efficacy of Tectoridin in Animal Models of Inflammation
Studies have investigated the anti-inflammatory properties of this compound and its aglycone, tectorigenin (B1682738), in animal models. Tectorigenin, a main compound in Belamcanda chinensis, has shown inhibitory activity against inflammatory responses. researchgate.nettandfonline.com In an acute inflammation study, tectorigenin significantly reduced carrageenan-induced edema in a rat model. researchgate.nettandfonline.commdpi.com Carrageenan-induced paw edema is a model used to study inflammation involving the release of various mediators. nih.gov Tectorigenin has also been explored for its anti-inflammatory effects in allergic asthma models in guinea pigs and mice. researchgate.netmdpi.comnih.gov In asthmatic mice, tectorigenin treatment significantly decreased eosinophil infiltration in broncho-alveolar lavage fluid (BALF) and reduced serum IL-5 levels, as well as bronchial and vascular inflammation. nih.govnih.gov
Antioxidant Efficacy of this compound in Oxidative Stress Models
This compound has demonstrated antioxidant properties in various models. In vitro studies have shown this compound's ability to scavenge hydroxyl and superoxide (B77818) anion radicals. researchgate.net this compound has also been reported to reverse lipid peroxidation induced by certain environmental factors by activating the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. researchgate.net In vivo experiments with tectorigenin have indicated its antioxidative potential, restraining malondialdehyde formation in rats induced by certain chemicals. researchgate.net
Anti-tumor Efficacy of this compound in Xenograft and Syngeneic Models
Preclinical evaluation of potential anticancer agents often utilizes xenograft and syngeneic animal models. Xenograft models involve transplanting human cancer cells into immunocompromised mice, while syngeneic models use tumor tissue from the same genetic background as the host mouse, maintaining an intact immune system. nih.govcriver.comherabiolabs.comreactionbiology.com Research on tectorigenin, the aglycone of this compound, has shown inhibitory activities on human alveolar adenocarcinoma cell lines in vitro. mdpi.com In a Lewis lung carcinoma xenograft model in mice, subcutaneously administered tectorigenin demonstrated an inhibition ratio on tumor volume. mdpi.com While the provided search results primarily discuss tectorigenin in the context of anti-tumor effects in these models, this compound's activity may be related, potentially acting as a prodrug.
Hepatoprotective Efficacy of this compound in Chemically Induced Liver Injury Models
This compound and its aglycone, tectorigenin, have shown hepatoprotective effects in chemically induced liver injury models. Tectorigenin has demonstrated protective functions against liver damage induced by substances like carbon tetrachloride (CCl4) and tert-butyl hyperoxide (t-BHP). mdpi.comresearchgate.netnih.govnih.gov In mice injured by t-BHP, intraperitoneal administration of tectorigenin significantly inhibited the increase in plasma ALT and AST activities. nih.govmiddlebury.edu Orally administered this compound has also shown hepatoprotective activity, suggesting it may be transformed to tectorigenin in the body. nih.govnih.govmiddlebury.edu Tectorigenin's protective effects may involve inhibiting apoptosis and modulating the PPARalpha pathway. middlebury.eduresearchgate.net
Table 1: Hepatoprotective Effects of Tectorigenin in t-BHP-Induced Liver Injury in Mice
| Treatment Group | Plasma ALT Activity (% Inhibition) | Plasma AST Activity (% Inhibition) |
| Tectorigenin (50 mg/kg, i.p.) | 39% | 41% |
| Dimethyl diphenyl bicarboxylate (Commercial Agent) | Lower than Tectorigenin | Lower than Tectorigenin |
Data extracted from search result nih.govmiddlebury.edu. Note: Percentage inhibition is relative to the t-BHP-treated group.
Neuroprotective Efficacy of this compound in Cerebral Ischemia-Reperfusion Injury Models
This compound has been investigated for its potential neuroprotective effects, particularly in models of cerebral ischemia-reperfusion (I/R) injury. Network analysis has predicted that this compound could mitigate brain damage after stroke by modulating pathways related to redox, inflammation, and autophagy. nih.gov Experimental results in rats treated with this compound demonstrated an improvement in neurological function and a significant reduction in cerebral infarction volume. nih.gov The neuroprotective benefits of this compound are thought to stem, in part, from its antioxidant capabilities, including upregulating Nrf2/HO-1 expression, reducing the TLR4/MYD88/NF-κB inflammatory pathway, and inhibiting the PI3K/Akt/mTOR pathway, contributing to anti-apoptotic effects. nih.gov
Efficacy of this compound in Diabetes Complication Models
While the provided search results mention this compound's potential hypoglycemic activity eurekaselect.com, detailed information specifically on its efficacy in diabetes complication models in vivo is limited within the provided snippets. Preclinical studies in animal models are commonly used to evaluate drugs for metabolic disorders and diabetic complications. physiogenex.complos.orgnih.govresearchgate.net Further research specifically focusing on this compound's effects on various diabetic complications in relevant animal models would be necessary to fully address this section.
Efficacy of this compound in Bone Loss and Osteoporosis Models
This compound has shown efficacy in preclinical models of bone loss and osteoporosis. Osteoporosis is a systemic disease characterized by bone loss, often studied in animal models like ovariectomized mice and rats which simulate postmenopausal osteoporosis. researchgate.netnih.govgoogle.comismni.org this compound has been found to reduce bone loss in ovariectomized mice. researchgate.netnih.govcaymanchem.com Studies indicate that this compound can inhibit osteoclastogenesis (the development of osteoclasts, cells that resorb bone) and bone resorption. researchgate.netnih.gov This effect may be partly due to interference with NF-κB pathway activation. researchgate.netnih.gov this compound has also been shown to suppress osteoclast differentiation in a dose-dependent manner and inhibit the upregulation of osteoclast marker genes in bone marrow macrophages. nih.gov In ovariectomized rats, this compound has been shown to slow down weight enhancement, increase bone mineral density, and improve bone tissue indices, with effects comparable to or better than tectorigenin at the same dosage in some aspects. google.com
Table 2: Effects of this compound and Tectorigenin on Bone Density in Ovariectomized Rats
| Treatment Group | Bone Density Change Compared to Sham Operated Rats | Bone Density Change Compared to Model Group | Bone Density Change Compared to Tectorigenin Group (Same Dosage) |
| Model Group | Significantly increased (P<0.01) | - | - |
| This compound High Dose Group | Increased (P<0.01) | Increased (P<0.01) | Obviously increased (P<0.05) |
| This compound Low Dose Group | Increased (P<0.05) | Increased (P<0.05) | Obviously increased (P<0.05) |
| Tectorigenin High Dose Group | Increased (P<0.01) | Increased (P<0.01) | - |
| Tectorigenin Low Dose Group | Increased (P<0.05) | Increased (P<0.05) | - |
Data extracted from search result google.com. Note: P-values indicate statistical significance.
In Vivo Studies on Other Pharmacological Activities of this compound (e.g., Hair Growth, Anti-alcoholism)
Beyond its more extensively studied effects, this compound has demonstrated potential in vivo pharmacological activities related to hair growth promotion and anti-alcoholism properties. Research in animal models has provided initial insights into these effects and their potential mechanisms.
Hair Growth
In vivo studies using mouse models have investigated the effects of this compound on hair growth. One study utilized cultured mouse vibrissae hair follicles to evaluate this compound's hair growth-promoting property. Treatment with varying concentrations of this compound for 72 hours resulted in a dose-dependent increase in hair shaft elongation. nih.gov Specifically, treatment with 50 or 100 µM this compound for three days led to over 60% hair growth. nih.gov
This hair growth-promoting effect is suggested to be mediated, at least in part, by the activation of Wnt signaling. mdpi.comresearchgate.net In cultured human follicular dermal papilla cells, this compound treatment activated Wnt signaling, as evidenced by increased TCF/LEF1 transcriptional activity, nuclear translocation of β-catenin, and elevated expression levels of mRNAs encoding key Wnt pathway components such as AXIN2, LEF-1, β-catenin, IGF-1, and alkaline phosphatase (ALP). mdpi.comresearchgate.net The increase in mRNA levels of AXIN2, LEF-1, and β-catenin was observed to be dose-dependent upon this compound treatment. mdpi.com
These findings suggest that this compound may promote hair growth by stimulating dermal papilla cells and activating the Wnt/β-catenin signaling pathway. mdpi.comresearchgate.net
Anti-alcoholism
In vivo evaluations in rats have explored this compound's anti-alcoholism properties. Studies have shown that this compound, extracted from Puerariae flos, exhibits anti-alcoholism effects by decreasing blood alcohol content and increasing alcohol dehydrogenase (ADH) activity in the liver. sciepub.comsciepub.comsciepub.com
In an acute alcohol poisoning experiment model in rats, this compound demonstrated an anti-alcoholism property. sciepub.comsciepub.com A dose of 75 mg/kg body weight of this compound showed a notable clearance rate of ethanol (B145695). sciepub.comsciepub.comsciepub.com When comparing the anti-alcoholism capacity of this compound with tectorigenin and tectorigenin sodium sulfonate, this compound showed better efficacy than tectorigenin. sciepub.comsciepub.com
The mechanism is thought to involve the facilitation of alcohol metabolism by activating hepatic ADH, which leads to a decrease in blood alcohol concentration. sciepub.com A significant decrease in blood alcohol content and an increase in liver ADH activity were observed in groups treated with this compound compared to control groups, indicating a positive effect on anti-alcoholism properties in experimental rats. sciepub.com
The following table summarizes the observed effects of this compound on alcohol metabolism in rats:
| Parameter | Observation in this compound-Treated Rats (compared to control/alcohol group) | Significance (P-value) | Reference |
| Blood Alcohol Content | Decreased | < 0.01 | sciepub.comsciepub.com |
| Liver ADH Activity | Increased | < 0.01 | sciepub.com |
| Ethanol Clearance Rate (at 75 mg/kg·bw) | Strongest compared to other tested doses of this compound | Not specified for dose comparison, but overall significant decrease vs control | sciepub.comsciepub.comsciepub.com |
These in vivo studies provide evidence for the potential of this compound in promoting hair growth and exhibiting anti-alcoholism effects, highlighting areas for further investigation into its therapeutic applications.
Advanced Analytical Methods and Quality Control in Tectoridin Research
Chromatographic Methods for Quantification and Profiling of Tectoridin in Biological and Botanical Matrices
Chromatography is a cornerstone technique in the isolation of this compound from complex mixtures and the determination of its concentration. A range of chromatographic approaches has been developed and successfully applied for the analysis of this compound across diverse matrices. nih.govfstjournal.com.brfstjournal.com.brresearchgate.net
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) is a widely adopted analytical tool for the identification and quantification of polyphenols, including this compound, in plant materials. mdpi.com HPLC methods designed for this compound analysis frequently employ reversed-phase C18 columns. nih.govfstjournal.com.brresearchgate.net The mobile phases typically consist of mixtures of water, often acidified, and organic solvents such as methanol (B129727) or acetonitrile (B52724). mdpi.com Detection is commonly performed using UV detectors, frequently a diode array detector (DAD), which facilitates the simultaneous monitoring of multiple wavelengths. fstjournal.com.brresearchgate.net
HPLC has been successfully applied for the quantitative analysis of this compound in botanical samples like Pueraria lobata flowers. nih.govfstjournal.com.br A specific HPLC method for the simultaneous analysis of this compound and 6"-O-xylosyl-tectoridin in P. lobata flower utilized a C18 column with a mobile phase of methanol/water (30:70, v/v, adjusted to pH 10.0 with ammonia (B1221849) water) in some studies, while other approaches involved a reversed phase column with UV detection. nih.govoup.com The accuracy of these methods has been demonstrated, with average recoveries for this compound reported between 102.7% and 103.7%. nih.gov Furthermore, HPLC-DAD methods have been validated for the simultaneous analysis of several isoflavones, including this compound, in Puerariae Flos. These methods exhibit good linearity, with correlation coefficients (R²) ranging from 0.9997 to 1.000. fstjournal.com.brfstjournal.com.br The reported limits of detection (LOD) and quantification (LOQ) for this compound using these methods were in the ranges of 0.2720–0.7884 µg/mL and 0.8243–2.3890 µg/mL, respectively. fstjournal.com.brfstjournal.com.br
HPLC coupled with UV-DAD has also been utilized for the rapid identification and quantification of tectorigenin (B1682738), a metabolite of this compound, in various Iris species. This involved using a Chromolith RP-18e analytical column and isocratic elution with methanol and water (30:70, v/v), with detection at 265 nm. researchgate.net This method demonstrated good linearity (r² > 0.998) and achieved recoveries between 98.2% and 101.2%. researchgate.net
Ultra-High Performance Liquid Chromatography (UPLC) Methodologies
Ultra-High Performance Liquid Chromatography (UPLC) offers advantages in terms of speed and resolution compared to traditional HPLC, making it particularly suitable for the analysis of complex samples and for pharmacokinetic investigations. jst.go.jp UPLC-MS/MS methods have been developed for the simultaneous determination of this compound along with other compounds such as tectorigenin, irigenin, and iridin (B162194) in biological matrices like mouse blood plasma. akjournals.comakjournals.com These methods commonly employ UPLC BEH C18 columns characterized by small particle sizes (e.g., 1.7 µm) and utilize gradient elution with mobile phases composed of acetonitrile and water containing acidic modifiers such as formic acid. akjournals.comakjournals.com The linearity of these UPLC-MS/MS methods for this compound has been shown to be robust across a broad concentration range, for instance, from 2 to 5,000 ng/mL. akjournals.comakjournals.com Evaluations of precision (intra-day and inter-day) and accuracy have been conducted, with intra-day precision typically within 15% and inter-day precision within 12%, and accuracy ranging from 92% to 110%. akjournals.comakjournals.com Recoveries obtained from plasma samples were in the range of 65-68%. akjournals.comakjournals.com UPLC coupled with quadrupole time-of-flight mass spectrometry (UPLC-QTOF/MS) has also been established as a method for the rapid analysis and identification of isoflavones, including this compound, in Pueraria flowers. jst.go.jp
Mass Spectrometry (MS) Techniques for this compound and Metabolite Identification and Quantification
Mass spectrometry serves as an essential tool for the identification and structural elucidation of this compound and its metabolites, as well as for sensitive quantification. fstjournal.com.brresearchgate.netoup.comncats.iouni.lunih.govresearchgate.net MS techniques provide critical information regarding the molecular weight and fragmentation patterns of the analytes. oup.comnih.gov
LC-MS/MS and LC-MSn Approaches
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and multiple-stage mass spectrometry (LC-MSn) are powerful techniques extensively employed in this compound research, particularly in studies concerning its metabolism. fstjournal.com.brresearchgate.netoup.comnih.govresearchgate.netnih.gov LC-MS/MS methods, frequently utilizing electrospray ionization (ESI) in either positive or negative ion mode, are applied for the quantitative analysis of this compound and its metabolites in biological samples by monitoring specific transitions in multiple reaction monitoring (MRM) mode. akjournals.comakjournals.com
LC-MSn, especially when coupled with ion trap mass analyzers, has been utilized to investigate the in vivo and in vitro metabolism of this compound. oup.comnih.gov This approach enables the fragmentation of parent ions and subsequent fragments, thereby yielding detailed structural information about the metabolites. oup.comnih.gov Through the use of LC-MSn, researchers have identified several metabolites of this compound in various biological samples, including urine, feces, intestinal flora incubation mixtures, and liver microsomal incubation mixtures. These identified metabolites include tectorigenin, hydrogenated tectorigenin, mono-hydroxylated tectorigenin, di-hydroxylated tectorigenin, glucuronide-conjugated tectorigenin, and sulfate-conjugated tectorigenin. oup.comnih.gov The structures of these metabolites are elucidated by comparing their molecular weights, retention times, and full-scan MSn spectra with those of the parent compound. oup.comnih.gov
LC coupled with time-of-flight mass spectrometry (LC-TOF-MS) provides accurate mass measurements, which are invaluable for determining the elemental composition of this compound and its metabolites. nih.govresearchgate.net The combined use of LC-TOF-MS for obtaining accurate mass data and LC-IT-MSn for structural confirmation has been employed for metabolic fingerprinting and the identification of metabolites within complex biological matrices such as rat bile. nih.gov
Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FTICR-MS)
Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FTICR-MS) is a high-resolution mass spectrometry technique known for providing exceptionally accurate mass measurements. youtube.com This technique is particularly beneficial for comprehensive profiling and the identification of a large number of compounds in complex samples. nih.gov HPLC coupled to FT-ICR MS has been employed for the profiling and identification of chemical constituents, including this compound, in botanical extracts such as Flos Puerariae. nih.govxjtu.edu.cn This approach facilitates the detection of numerous compounds and enables the unambiguous identification of many based on accurate mass data and fragmentation patterns. nih.govxjtu.edu.cn
Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the detailed structural information of organic compounds, including this compound. uni.luacgpubs.org Both ¹H NMR and ¹³C NMR spectroscopy are utilized in the structural analysis of this compound and its metabolites. researchgate.netresearchgate.netresearchgate.net NMR provides crucial information about the types and connectivity of atoms within a molecule, as well as their spatial arrangement. Spectral analysis combining UV, IR, ¹H NMR, ¹³C NMR, and MS techniques has been employed to confirm the structures of this compound and its isolated metabolites. researchgate.netresearchgate.net NMR spectroscopy is essential for the unambiguous identification and confirmation of the chemical structure of this compound and for elucidating the structures of novel metabolites. researchgate.netresearchgate.netresearchgate.net
Integration of Omics Technologies in this compound Research (e.g., Metabolomics, Proteomics)
Integrating metabolomics and proteomics with other omics disciplines, such as transcriptomics and genomics, allows researchers to move beyond single-layer analyses to explore the intricate network of interactions within a biological system nih.govmdpi.com. This multi-omics approach can reveal how this compound influences gene expression (transcriptomics), protein abundance and modification (proteomics), and the resulting metabolic changes (metabolomics), providing a more holistic view of its mechanisms of action mdpi.com.
While specific integrated omics studies solely focused on this compound were not extensively detailed in the search results, the application of these technologies in related research areas and for similar compounds highlights their potential for elucidating this compound's effects. For instance, integrated metabolomics and transcriptomics have been used to study flavonoid biosynthesis pathways in plants, which produce compounds like this compound nih.gov. This demonstrates the power of combining these approaches to understand the biochemical processes leading to the creation of such natural products nih.gov.
Furthermore, studies investigating the biological activities of this compound, such as its anti-inflammatory and neuroprotective effects, often point to the modulation of various signaling pathways involving proteins and leading to changes in metabolite levels researchgate.netnih.govresearchgate.net. For example, research on this compound's impact on inflammation has identified its inhibition of the TLR4-NF-κB/NLRP3 signaling pathway, which involves multiple proteins and ultimately affects the production of inflammatory mediators (metabolites) researchgate.net. Similarly, studies on its neuroprotective effects highlight the involvement of pathways like PI3K/AKT/mTOR and Nrf2/HO-1, which are cascades of protein interactions influencing cellular processes and metabolite profiles related to oxidative stress and apoptosis nih.govresearchgate.net.
The application of omics technologies can provide detailed data on the changes in specific proteins and metabolites in response to this compound treatment. Proteomics could identify which proteins are upregulated or downregulated, or undergo post-translational modifications, in cells or tissues exposed to this compound. Metabolomics could then reveal the downstream effects of these protein changes on various metabolic pathways, such as those involved in energy production, oxidative stress response, or inflammation nih.govijcnap.com.
Integrating these datasets through bioinformatics and systems biology approaches can help construct comprehensive networks illustrating the molecular targets of this compound and the subsequent ripple effects throughout the biological system mdpi.comdntb.gov.ua. This can involve correlating changes in transcript levels with protein abundance and linking these to alterations in metabolite concentrations mdpi.com. Such integrated analyses can lead to the identification of key biomarkers and pathways critically affected by this compound, offering deeper insights into its therapeutic potential and guiding further research nih.govmdpi.com.
Emerging Research Frontiers and Translational Perspectives of Tectoridin
Network Pharmacology and Systems Biology Approaches to Elucidate Tectoridin's Polypharmacology
Network pharmacology and systems biology are increasingly employed to understand the complex mechanisms of action of natural products like this compound, which often exhibit polypharmacology, meaning they interact with multiple targets and pathways mdpi.comcjnmcpu.commedwinpublishers.comnih.gov. This approach integrates data from genomics, proteomics, and other 'omics' disciplines to map the interactions between a drug, its targets, and disease networks mdpi.comcjnmcpu.com.
Studies utilizing network pharmacology have investigated this compound's therapeutic effects, such as its potential in treating ischemic stroke. Analysis of the "this compound-target pathway" network suggests that this compound influences critical pathways, including PI3K/AKT, Nrf2/HO-1, and TLR4/MYD88/NF-κB mdpi.com. This foundational network analysis can be further validated through molecular docking and in vivo experiments mdpi.com. The PI3K/AKT pathway, for instance, is known for its role in promoting cellular survival, growth, differentiation, metabolism, and resistance to cell death mdpi.com. The Nrf2/HO-1 pathway is associated with antioxidant responses, while the TLR4/MYD88/NF-κB pathway is involved in inflammation mdpi.com.
Network pharmacology helps to decipher the multi-component, multi-target, and multi-pathway nature of traditional medicines and natural compounds, providing a novel paradigm to visualize their underlying interaction networks against complex diseases cjnmcpu.commedwinpublishers.com. This is particularly relevant for compounds like this compound, which may exert effects through modulating various signaling cascades mdpi.com.
Novel Drug Delivery Strategies for Improving this compound's Bioavailability and Target Specificity
A significant challenge in the clinical application of this compound, and its aglycone tectorigenin (B1682738), is their poor aqueous solubility and low membrane permeability, leading to poor oral bioavailability mdpi.comnih.govnih.gov. Consequently, novel drug delivery strategies are being explored to overcome these limitations and improve this compound's bioavailability and target specificity mdpi.comnih.gov.
Self-microemulsifying drug delivery systems (SMEDDS) have emerged as a promising approach for delivering hydrophobic compounds nih.govgsconlinepress.com. Studies on tectorigenin-loaded SMEDDS have demonstrated significant improvements in dissolution behavior and oral bioavailability in rats nih.gov. TG-SMEDDS showed a substantially higher maximum plasma concentration (Cmax) and area under the curve (AUC) compared to crude tectorigenin nih.gov. Specifically, AUC values were approximately 5-fold higher, and Cmax values were about 11-fold higher nih.gov. This suggests that SMEDDS can be an effective strategy for enhancing the oral absorption of this compound's aglycone, tectorigenin nih.gov.
Solid dispersion is another technique investigated to enhance the solubility and oral bioavailability of tectorigenin nih.gov. Tectorigenin solid dispersions prepared using a solvent evaporation method showed improved dissolution rates and increased oral bioavailability in rats, with AUC and Cmax values significantly higher than those of the pure drug nih.gov.
These novel delivery systems aim to increase the solubility of poorly soluble drugs and improve their absorption, potentially by mechanisms such as avoiding hepatic first-pass effect and overcoming resistance to metabolism gsconlinepress.com.
Table 1: Impact of Drug Delivery Strategies on Tectorigenin Bioavailability
| Delivery Strategy | Relative Oral Bioavailability (vs. Crude Tectorigenin) | Cmax Increase (vs. Crude Tectorigenin) | AUC Increase (vs. Crude Tectorigenin) | Source |
| SMEDDS | 56.33% absolute bioavailability (5-fold higher than crude TG) | ~11-fold higher | ~5-fold higher | nih.gov |
| Solid Dispersion | Increased (based on AUC and Cmax) | ~13.1-fold higher | ~4.8-fold higher | nih.gov |
Note: Data for SMEDDS bioavailability is presented as absolute bioavailability which was 5-fold higher than crude tectorigenin. Solid dispersion data is presented as fold increase compared to crude tectorigenin.
Investigation of this compound's Role in Modulating Cellular Microenvironments and Inter-cellular Communication
The cellular microenvironment, consisting of soluble biomolecules, cell-cell interactions, and the extracellular matrix (ECM), plays a crucial role in various physiological and pathological processes, including tissue regeneration and disease progression researchgate.netnih.gov. Altered intercellular communication is recognized as a hallmark of aging and can contribute to age-related diseases sooo.meagelessrx.com.
Research suggests that this compound and its aglycone, tectorigenin, may modulate cellular microenvironments and intercellular communication in various contexts. For instance, tectorigenin has been reported to restrain the pro-inflammatory response of monocytes induced by lung cancer cells, thereby affecting the tumor microenvironment mdpi.com. The tumor microenvironment, composed of tumor cells, fibroblasts, immune cells, and vascular cells, significantly influences tumor progression and metastasis, and modulating this environment is an attractive therapeutic strategy researchgate.net.
While direct studies specifically detailing this compound's comprehensive role in modulating cellular microenvironments and intercellular communication are still emerging, research on related flavonoids and tectorigenin provides insights. Flavonoids can influence cell signaling pathways and immune responses, which are integral to intercellular communication and the cellular microenvironment mdpi.comresearchgate.net. This compound has been shown to activate Wnt/β-catenin signaling in human dermal papilla cells, a process crucial for hair growth and involving complex cellular interactions mdpi.comnih.gov. The Wnt signaling pathway is a key player in cell communication and development nih.gov.
Further investigation is needed to fully elucidate how this compound specifically impacts the intricate network of signaling molecules and cell-cell interactions within different cellular microenvironments.
Future Directions in this compound Research: Unexplored Therapeutic Avenues
Future research on this compound is poised to explore its full therapeutic potential by addressing current knowledge gaps and investigating unexplored avenues mdpi.comnih.govsooo.mejst.go.jp. Key directions include a deeper understanding of its molecular mechanisms, expanding research into its effects on cellular microenvironments and intercellular communication, and exploring its potential in a wider range of diseases mdpi.commdpi.comsooo.me.
One critical area for future research is the comprehensive identification of this compound's specific molecular targets and binding sites mdpi.com. While network pharmacology studies have predicted involvement in pathways like PI3K/AKT, Nrf2/HO-1, and TLR4/MYD88/NF-κB, detailed molecular-level mechanisms require further elucidation mdpi.com.
Exploring this compound's impact on various cellular microenvironments beyond cancer, such as those involved in aging, neurodegeneration, and metabolic disorders, represents a significant unexplored avenue mdpi.comsooo.me. Understanding how this compound influences the complex interplay between different cell types and their surroundings could reveal new therapeutic applications.
Given its reported anti-inflammatory and antioxidant activities, further research into this compound's potential in chronic inflammatory diseases and conditions linked to oxidative stress is warranted mdpi.comjst.go.jp. Additionally, investigating this compound's effects on stem cell function and tissue regeneration, processes influenced by intercellular communication, could uncover regenerative therapeutic possibilities sooo.me.
The development of novel formulations with improved bioavailability remains crucial for translating this compound into clinical applications nih.gov. Future research should focus on advanced drug delivery systems that can enhance targeted delivery and efficacy nih.gov.
Potential for this compound and its Derivatives in Drug Development and Clinical Translation
This compound and its aglycone, tectorigenin, hold significant potential for drug development and clinical translation due to their diverse pharmacological activities mdpi.commdpi.com. The journey from scientific discovery to clinical practice is complex and involves extensive preclinical and clinical evaluation aacr.orgresearchgate.net.
The reported activities of this compound and tectorigenin, including anticancer, antidiabetic, hepatoprotective, anti-inflammatory, antioxidative, cardioprotective, and neuroprotective effects, provide a strong basis for their development as therapeutic agents mdpi.com. Research into their mechanisms of action, particularly through network pharmacology, is helping to identify key pathways and targets, which is essential for rational drug design mdpi.comcjnmcpu.com.
Improving the pharmacokinetic properties, especially bioavailability, through novel drug delivery systems is a critical step towards clinical translation nih.govnih.gov. Successful formulation strategies can enhance the efficacy and feasibility of administering this compound or its derivatives nih.gov.
The potential for structural modification of tectorigenin to obtain derivatives with enhanced pharmacological activity or improved pharmacokinetic profiles is also a promising area for drug development mdpi.com. Medicinal chemistry efforts could lead to the discovery of more potent and selective compounds based on the this compound structure.
Translating these findings into clinical applications requires rigorous preclinical studies to assess efficacy and safety, followed by well-designed clinical trials researchgate.nettd2inc.comnih.gov. While challenges exist in the drug development pipeline, the multi-target nature and diverse bioactivities of this compound and its derivatives suggest their potential as lead compounds for addressing complex diseases nih.govmdpi.com. The increasing understanding of their mechanisms through systems biology and the development of advanced delivery technologies pave the way for their future clinical translation.
Q & A
Q. What are the primary molecular mechanisms underlying Tectoridin's estrogenic effects, and how can they be experimentally validated?
this compound exerts estrogenic effects via both ER-dependent genomic pathways and GPR30-dependent non-genomic pathways. To validate this:
- Use MEK1/2 inhibitors (e.g., U0126) to block ERK phosphorylation and assess downstream effects on cell proliferation (e.g., MCF-7 cells) .
- Measure cAMP accumulation (a hallmark of GPR30 signaling) and ERK1/2 phosphorylation via Western blotting .
- Compare binding affinity to ERα using competitive assays with 17β-estradiol and genistein as controls .
Q. What experimental models are most suitable for studying this compound's neuroprotective effects?
- In vivo : Utilize murine ischemic-reperfusion (I/R) injury models (e.g., middle cerebral artery occlusion) with this compound administered orally (5–20 mg/kg) to assess infarct size reduction and neurobehavioral outcomes .
- In vitro : Expose neuronal or glial cells (e.g., primary cortical neurons) to oxidative stressors (e.g., H₂O₂) and measure apoptosis markers (e.g., BAX/Bcl-2 ratio, caspase-3 cleavage) .
Q. How does this compound interact with serum albumin, and what methodological approaches are used to study this?
- Use molecular docking simulations to identify hydrogen bonding and hydrophobic interactions between this compound and bovine serum albumin (BSA) .
- Validate binding via fluorescence quenching assays and monitor formation of this compound-MGO adducts to assess inhibition of advanced glycation end products (AGEs) .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound's bioactivity across different administration routes?
- Oral vs. intraperitoneal administration : this compound's hepatoprotective effects are observed only orally due to its conversion to the active metabolite Tectorigenin by gut microbiota. Validate via:
- HPLC-MS/MS to track this compound and Tectorigenin levels in plasma .
- Compare bioactivity in germ-free vs. conventional mouse models .
Q. What experimental design considerations are critical for optimizing this compound purification from complex matrices?
- Use molecularly imprinted nanoparticles (TIMNPs) with methacrylic acid as a functional monomer for selective extraction. Characterize binding capacity (up to 69.58 μmol/g) and selectivity via rebinding assays with analogues (e.g., baicalin) .
- Validate purity via HPLC (≥98%) and confirm structural integrity using FT-IR and XRD .
Q. How can researchers address discrepancies in this compound's antioxidant activity across cell types?
- Cell-specific protocols :
- For lung fibroblasts: Pre-treat with this compound (10–50 μM) before H₂O₂ exposure and measure antioxidant enzymes (e.g., SOD, CAT) via ELISA .
- For hepatocytes: Use t-BHP-induced oxidative stress and assess apoptosis via flow cytometry (Annexin V/PI staining) .
Q. What methodologies are recommended for analyzing this compound's dual modulation of PI3K/Akt and TLR4/NF-κB pathways in neuroprotection?
- Perform dual-luciferase reporter assays to quantify pathway activation in transfected HEK293T cells .
- Use phospho-specific antibodies for Western blotting of PI3K, Akt, TLR4, and MyD88 in brain homogenates .
- Apply pharmacological inhibitors (e.g., LY294002 for PI3K) to confirm pathway specificity .
Q. How can researchers validate this compound's role as a natural AGEs inhibitor in diabetic models?
- In vitro : Incubate this compound with MGO and BSA, then quantify mono-MGO adducts via LC-MS .
- In vivo : Administer this compound (10–50 mg/kg) to streptozotocin-induced diabetic mice and measure AGEs in serum (ELISA) and tissues (immunohistochemistry) .
Methodological Best Practices
Q. What statistical approaches are appropriate for analyzing dose-dependent effects of this compound?
Q. How should researchers ensure reproducibility in this compound studies?
- Report storage conditions : Powder at 2–8°C under inert gas; solutions in DMSO at −80°C (stable ≤12 months) .
- Include positive controls : Genistein for estrogenic effects, Edaravone for neuroprotection .
- Adhere to MIAME and ARRIVE guidelines for omics and animal studies, respectively .
Emerging Research Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
